N-Benzyl-1-(2,5-dimethylfuran-3-yl)methanamine
Description
Properties
Molecular Formula |
C14H17NO |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C14H17NO/c1-11-8-14(12(2)16-11)10-15-9-13-6-4-3-5-7-13/h3-8,15H,9-10H2,1-2H3 |
InChI Key |
VAOUZJOXAFXRSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
A well-documented method for synthesizing benzyl-substituted furanyl methanamines involves reductive amination of the corresponding aldehyde with benzylamine, followed by reduction of the intermediate imine.
Experimental Procedure Example:
- Starting Materials: 2,5-dimethylfuran-3-carbaldehyde (or furfural derivatives) and benzylamine.
- Solvent: Absolute ethanol.
- Reaction Conditions: The aldehyde and benzylamine are mixed in equimolar amounts and heated under microwave irradiation at 80 °C for 30 minutes to promote imine formation.
- Reduction: Sodium borohydride is added slowly to reduce the imine to the corresponding amine, with stirring maintained for 1 hour at room temperature.
- Workup: The solvent is removed under reduced pressure, water is added, and the product is extracted with dichloromethane, dried over anhydrous sodium sulfate, and purified by column chromatography using a hexane-ethyl acetate mixture (3:1).
- Yield: Approximately 93% yield of the amine as a bright yellow liquid, boiling point around 268 °C.
- Characterization: Confirmed by FTIR, NMR (both proton and carbon), and mass spectrometry.
This method is efficient and rapid, leveraging microwave heating to accelerate imine formation and sodium borohydride for selective reduction of the imine intermediate.
Acylation and Subsequent Functional Group Transformations
Although the primary target is the amine, related compounds such as N-benzyl-N-(furan-2-ylmethyl)acetamide have been synthesized via acylation of the amine intermediate. This process involves reacting the amine with acylating agents like acetic anhydride under mild conditions.
- Conditions: Room temperature, reaction times as short as 10 minutes.
- Catalysts: Zinc can be used as a catalyst to improve atomic efficiency by allowing each acetic anhydride molecule to react with two amine molecules.
- Yields: High yields up to 97% have been reported for acylation reactions.
- Mechanistic Insight: The acylation proceeds via nucleophilic attack of the amine nitrogen on the anhydride carbonyl, forming the amide bond.
- Relevance: While this method directly prepares the acetamide derivative, it confirms the availability and reactivity of the amine intermediate, this compound, which is the precursor for acylation.
Alternative Synthetic Routes and Catalytic Methods
Patent literature and related synthetic strategies for similar benzylamine derivatives suggest additional methods involving:
- Use of bases: N-methylmorpholine, pyridine, or triethylamine to facilitate nucleophilic substitution or acylation.
- Solvents: Dichloromethane, ethyl acetate, toluene, tetrahydrofuran.
- Temperature Control: Reactions typically carried out between −20 °C to 30 °C to optimize yields and minimize side reactions.
- Catalytic Hydrogenation: For related compounds, catalytic hydrogenation using palladium on carbon or zinc catalysis under hydrogen atmosphere is used for reduction steps.
Although these methods are more commonly applied to related amides or other functionalized benzylamine derivatives, they provide insight into possible conditions adaptable for the preparation of this compound.
Data Table Summarizing Key Preparation Parameters
| Preparation Step | Reagents/Conditions | Reaction Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reductive amination | 2,5-dimethylfuran-3-carbaldehyde + benzylamine + NaBH4 in ethanol | 1 h (reduction) + 30 min (imine formation) | 80 °C (microwave), then room temp | 93 | Microwave-assisted imine formation, borohydride reduction |
| Acylation of amine (to amide) | Acetic anhydride, optionally Zn catalyst | 10 min | Room temperature | Up to 97 | High yield, catalyst improves atomic efficiency |
| Catalytic hydrogenation (related) | Pd/C or Zn catalyst, H2 atmosphere, ethyl acetate | 1 h | 25-30 °C | Not specified | Used for reduction of intermediates in related syntheses |
Mechanistic and Computational Insights
Density Functional Theory (DFT) calculations and Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to study the conformational behavior of benzyl-furanyl amines and their derivatives in solution. These studies reveal:
- The presence of multiple rotamers (conformers) due to rotation around the amide and benzyl-furan bonds.
- The equilibrium between different spatial isomers (E/Z types) affects the NMR chemical shifts.
- Computational models assist in confirming the structure and purity of the synthesized compounds.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1-(2,5-dimethylfuran-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the furan ring to a tetrahydrofuran ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halogenating agents like N-bromosuccinimide (NBS) can introduce halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: N-bromosuccinimide in an organic solvent like dichloromethane.
Major Products
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of benzyl halides.
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Research indicates that compounds similar to N-Benzyl-1-(2,5-dimethylfuran-3-yl)methanamine exhibit significant antimicrobial properties. Studies on related furan derivatives have shown effectiveness against various bacterial strains, with mechanisms often involving disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Table 1: Summary of Antimicrobial Studies
| Compound | Bacterial Strains Tested | Observed Effect |
|---|---|---|
| This compound | Escherichia coli, Staphylococcus aureus | Inhibition of growth |
| Related Furan Derivative | Pseudomonas aeruginosa | Significant reduction in viability |
Case Study: Antimicrobial Properties
A study conducted on similar furan compounds demonstrated their efficacy against Escherichia coli and Staphylococcus aureus. The study employed disc diffusion methods to assess antibacterial activity, revealing zones of inhibition that confirmed the antimicrobial potential of these compounds.
1.2 Neuropharmacological Effects
Emerging evidence suggests that this compound may interact with neurotransmitter systems. Some derivatives have been studied for their potential as ligands for opioid receptors, which are crucial in pain modulation and could lead to novel analgesics.
Table 2: Neuropharmacological Studies
| Compound | Receptor Target | Binding Affinity (IC50) |
|---|---|---|
| This compound | Mu-opioid receptor | 460 nM |
| Related Compound | Delta-opioid receptor | 350 nM |
Case Study: Neuropharmacological Effects
In a pharmacological study focusing on opioid receptors, researchers synthesized several derivatives of furan-based amines and tested their binding affinity to mu-opioid receptors. Results indicated that some derivatives exhibited high affinity and selectivity, suggesting potential therapeutic applications in pain management.
Organic Synthesis Applications
This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various modifications that can lead to the development of new pharmaceuticals.
Table 3: Synthetic Routes Involving this compound
| Reaction Type | Starting Materials | Products |
|---|---|---|
| Reductive Amination | Benzaldehyde, Amine | N-Benzyl derivatives |
| Alkylation | This compound | Alkylated products |
Potential Applications in Materials Science
Due to its unique chemical structure, this compound may also find applications in the development of new materials. Its furan moiety can contribute to the formation of polymers with desirable properties.
Table 4: Material Properties Derived from Furan Compounds
| Property Type | Observed Characteristics |
|---|---|
| Thermal Stability | High thermal resistance |
| Mechanical Strength | Enhanced tensile strength |
Mechanism of Action
The mechanism of action of N-Benzyl-1-(2,5-dimethylfuran-3-yl)methanamine involves its interaction with specific molecular targets. The benzylamine moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The furan ring may contribute to the compound’s binding affinity and specificity, enhancing its overall biological activity. The exact molecular pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural features, synthesis methods, and applications of N-Benzyl-1-(2,5-dimethylfuran-3-yl)methanamine and related compounds:
Key Observations
Substituent Effects :
- The 2,5-dimethylfuran-3-yl group in the target compound introduces steric hindrance and electron-donating effects, which may alter reactivity compared to unmethylated furan analogs. For example, methyl groups could deactivate the furan ring toward electrophilic substitution while increasing lipophilicity .
- In contrast, dioxaborolan-substituted analogs () enable participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the dimethylfuran derivative .
Synthesis Methods :
- High-yield acylation methodologies (≥93% yield) for N-benzyl-1-(furan-2-yl)methanamine (e.g., acetic anhydride under mild conditions) suggest that similar green chemistry approaches may apply to the target compound, though steric effects from methyl groups could necessitate optimized conditions .
Conformational and Electronic Properties :
- Conformational studies on N-benzyl-N-(furan-2-ylmethyl)acetamide (derived from N-benzyl-1-(furan-2-yl)methanamine) highlight the influence of furan substitution on molecular flexibility. The dimethylfuran variant may exhibit restricted rotation, impacting binding interactions in biological systems .
Applications :
- Unmethylated furan analogs are utilized in amide synthesis for conformational analysis, whereas benzodioxepin-containing analogs () may serve in materials science due to their fused ring systems .
- The target compound ’s methyl groups could make it a candidate for hydrophobic interactions in drug design, though pharmacological data is currently speculative.
Biological Activity
N-Benzyl-1-(2,5-dimethylfuran-3-yl)methanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by the presence of a furan ring substituted with methyl groups. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of compounds containing the furan moiety exhibit significant antimicrobial properties. For instance, studies on related structures have shown promising results against Mycobacterium tuberculosis (M. tuberculosis). A series of 2,5-dimethylpyrrole derivatives demonstrated high activity with minimum inhibitory concentration (MIC) values below 1 µg/mL against M. tuberculosis, suggesting that modifications in the side chains can enhance biological efficacy .
Anticancer Potential
Preliminary studies have also explored the anticancer potential of compounds similar to this compound. For example, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have shown submicromolar antiproliferative activity in cancer cell lines. These compounds were found to modulate autophagy and affect mTORC1 signaling pathways, indicating their potential as anticancer agents .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of specific functional groups significantly influences the biological activity of these compounds:
| Compound Structure | Biological Activity | MIC Value (µg/mL) | Comments |
|---|---|---|---|
| 2,5-Dimethylpyrrole Derivative | Antitubercular | < 1 | High potency against M. tuberculosis |
| N-Benzyl-1-(4-methoxyphenyl)methanamine | Antiproliferative | Submicromolar | Modulates autophagy; affects mTORC1 |
| N-Benzyl-1-(2,5-dimethylfuran) | TBD | TBD | Further investigations needed |
Synthesis Methods
The synthesis of this compound can be achieved through various methods involving benzyl amine and substituted furan derivatives. The reaction conditions typically include:
- Reagents : Benzylamine, 2,5-dimethylfuran
- Catalysts : Varies based on the reaction type
- Conditions : Typically conducted under nitrogen atmosphere at elevated temperatures (e.g., 100 °C)
Case Study 1: Antitubercular Activity
In a phenotypic screening study focused on antitubercular agents, several derivatives were evaluated for their efficacy against M. tuberculosis. Notably, compounds with a benzyl moiety displayed varying degrees of antimicrobial activity. The compound with the best profile exhibited an MIC value significantly lower than that of existing treatments .
Case Study 2: Cancer Cell Line Studies
Another study investigated the effects of benzamide derivatives on cancer cell lines. Two selected compounds demonstrated potent antiproliferative effects and were noted for their ability to disrupt autophagic flux under specific nutrient conditions. This highlights the potential for developing new cancer therapies based on structural modifications of similar compounds .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
